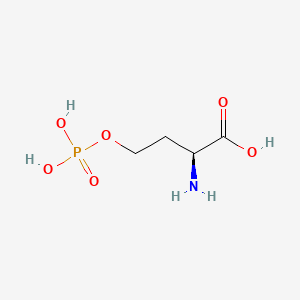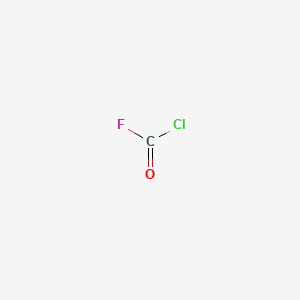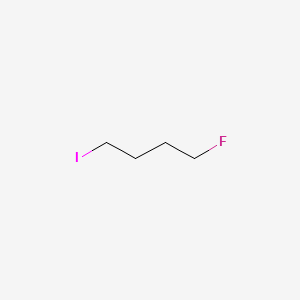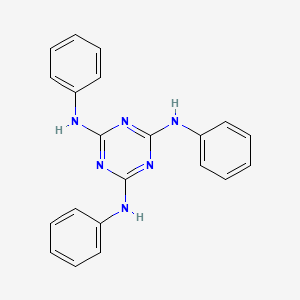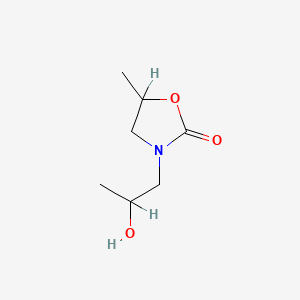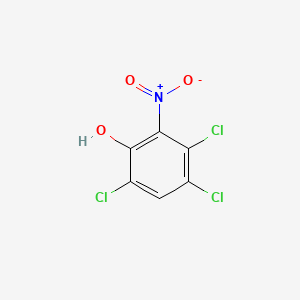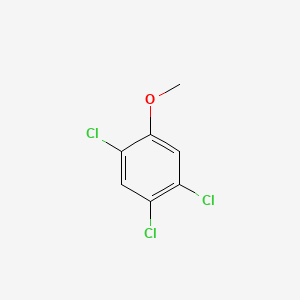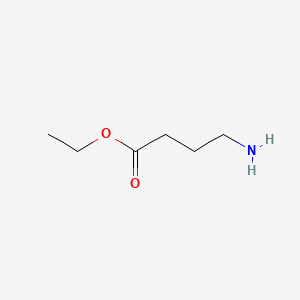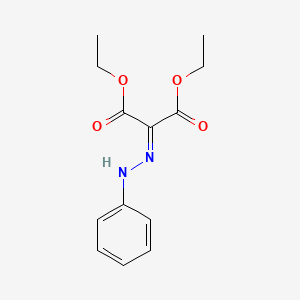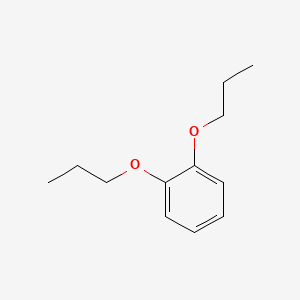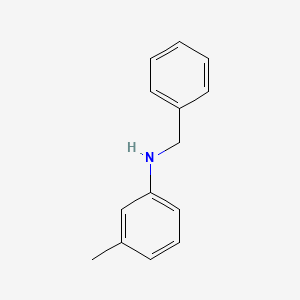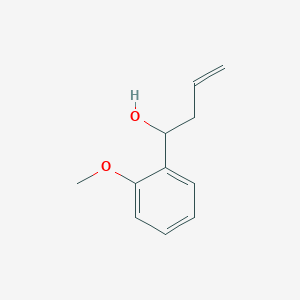![molecular formula C15H15NO2 B1595777 Ethyl [1,1'-biphenyl]-2-ylcarbamate CAS No. 6301-18-4](/img/structure/B1595777.png)
Ethyl [1,1'-biphenyl]-2-ylcarbamate
Vue d'ensemble
Description
Ethyl [1,1’-biphenyl]-2-ylcarbamate , also known by its chemical formula C₁₄H₁₄O₂N , is an organic compound. It forms colorless crystals and belongs to the biphenyl family. The compound consists of a biphenyl core with an ethylcarbamate group attached at the 2-position of one of the phenyl rings .
Synthesis Analysis
The synthesis of Ethyl [1,1’-biphenyl]-2-ylcarbamate involves the reaction between biphenyl and ethyl isocyanate. The carbamate group is introduced via this reaction, resulting in the formation of the target compound .
Molecular Structure Analysis
The molecular formula of Ethyl [1,1’-biphenyl]-2-ylcarbamate is C₁₄H₁₄O₂N . Its structure consists of a biphenyl moiety (two phenyl rings connected by a single bond) with an ethylcarbamate group attached to one of the phenyl rings. The carbamate group contains an oxygen atom double-bonded to a nitrogen atom .
Chemical Reactions Analysis
Ethyl [1,1’-biphenyl]-2-ylcarbamate can participate in various chemical reactions, including hydrolysis, esterification, and nucleophilic substitution. These reactions may lead to the formation of different derivatives or breakdown products .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
1. Role in Carcinogenicity Studies
Ethyl carbamate (urethane) has been examined for its carcinogenic properties. The International Agency for Research on Cancer (IARC) conducted a reassessment on the carcinogenicity of alcoholic beverages and ethyl carbamate in 2007, providing insights into its potential health risks (Baan et al., 2007).
2. Chemical Synthesis Research
Ethyl carbamate has been utilized in the synthesis of various chemical compounds. For instance, the synthesis and investigation of thiatriazol-5-ylcarbamates involved ethyl carbamate derivatives, contributing to advancements in chemical synthesis techniques (Klapötke & Sproll, 2010).
3. Pharmaceutical Applications
In the pharmaceutical field, ethyl carbamate has been explored in the context of drug synthesis and characterization. For example, it played a role in the development of GSK-961081, a muscarinic antagonist/β2 agonist, demonstrating its utility in creating novel therapeutic agents (Experimental Therapeutics, 2014).
4. Food Safety and Analysis
Ethyl carbamate has been a focus in food safety research, particularly in the analysis of fermented products. Studies have developed methods for its detection and quantification in various food items, highlighting its significance in ensuring food safety (Fu et al., 2010).
5. Environmental Toxicology
Research on ethyl carbamate's toxicological impact has led to its classification as a Group 2A carcinogen. Studies have also investigated its potential neurological effects, underlining the importance of understanding its environmental and health impacts (Gowd et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl N-(2-phenylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-2-18-15(17)16-14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZPSCLWIVWFLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=CC=C1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60286202 | |
| Record name | Ethyl [1,1'-biphenyl]-2-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60286202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl [1,1'-biphenyl]-2-ylcarbamate | |
CAS RN |
6301-18-4 | |
| Record name | 6301-18-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44171 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl [1,1'-biphenyl]-2-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60286202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

